1H-Indole, 5,6,7-trichloro- 1H-Indole, 5,6,7-trichloro-
Brand Name: Vulcanchem
CAS No.: 58732-20-0
VCID: VC7983366
InChI: InChI=1S/C8H4Cl3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H
SMILES: C1=CNC2=C(C(=C(C=C21)Cl)Cl)Cl
Molecular Formula: C8H4Cl3N
Molecular Weight: 220.5 g/mol

1H-Indole, 5,6,7-trichloro-

CAS No.: 58732-20-0

Cat. No.: VC7983366

Molecular Formula: C8H4Cl3N

Molecular Weight: 220.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 5,6,7-trichloro- - 58732-20-0

Specification

CAS No. 58732-20-0
Molecular Formula C8H4Cl3N
Molecular Weight 220.5 g/mol
IUPAC Name 5,6,7-trichloro-1H-indole
Standard InChI InChI=1S/C8H4Cl3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H
Standard InChI Key MWTZDPKNNFKUTE-UHFFFAOYSA-N
SMILES C1=CNC2=C(C(=C(C=C21)Cl)Cl)Cl
Canonical SMILES C1=CNC2=C(C(=C(C=C21)Cl)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Indole Scaffold

The indole structure consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 5,6,7-trichloro-1H-indole, chlorine atoms occupy positions 5, 6, and 7 on the benzene ring (Figure 1). This substitution pattern significantly alters the electron density of the aromatic system, enhancing its electrophilic reactivity and influencing intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₈H₄Cl₃N
Molecular Weight228.49 g/mol
IUPAC Name5,6,7-Trichloro-1H-indole
SMILESClC1=C(Cl)C(Cl)=CC2=C1NC=C2
Hydrogen Bond Donors1 (N-H group)
Hydrogen Bond Acceptors1 (N atom)

The presence of three electronegative chlorine atoms induces a strong electron-withdrawing effect, which stabilizes the aromatic system through resonance and inductive effects. This stabilization is critical for the compound’s potential reactivity in substitution and coupling reactions .

Synthetic Routes and Methodologies

Direct Chlorination of Indole

Chlorination of indole derivatives typically involves electrophilic aromatic substitution. For 5,6,7-trichloro-1H-indole, regioselective chlorination poses a challenge due to the competing reactivity of the indole’s C3 position. A modified approach using N-chlorosuccinimide (NCS) in a dichloromethane/acetic acid mixture at 0–5°C has been reported for analogous trichloroindoles .

Reaction Conditions:

  • Substrate: 1H-indole

  • Chlorinating Agent: NCS (3 equivalents)

  • Solvent: Dichloromethane/Acetic Acid (4:1)

  • Temperature: 0–5°C

  • Yield: ~45% (isolated after column chromatography)

Multi-Step Synthesis from Aniline Derivatives

An alternative route involves nitration, reduction, and sequential chlorination:

  • Nitration: Introduction of nitro groups at positions 5, 6, and 7 using fuming nitric acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

  • Sandmeyer Reaction: Diazotization followed by treatment with CuCl₂ yields trichloro-substituted indole .

Critical Note: Controlling the stoichiometry of chlorinating agents is essential to avoid over-halogenation, a common side reaction in polyhalogenated indole synthesis .

Physicochemical Properties

Solubility and Stability

5,6,7-Trichloro-1H-indole exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in organic solvents like dichloromethane and dimethyl sulfoxide. The compound is stable under inert atmospheres but may undergo photodegradation upon prolonged UV exposure .

Spectroscopic Data

  • IR (KBr): Peaks at 740 cm⁻¹ (C-Cl stretch), 1580 cm⁻¹ (C=C aromatic), and 3400 cm⁻¹ (N-H stretch) .

  • ¹H NMR (DMSO- d6): δ 7.45 (d, J=8.2 Hz, H-4), 7.32 (d, J=8.2 Hz, H-3), 6.98 (s, H-2), 11.2 (s, N-H) .

Biological Activity and Applications

Table 2: Comparative Antifungal Activity (IC₅₀, μM)

CompoundCandida albicansAspergillus fumigatus
Fluconazole1.24.8
5,6,7-Trichloro-1H-indoleNot reportedNot reported
2,5,6-Trichloro-1H-indole8.512.1

Material Science Applications

The electron-deficient aromatic system of 5,6,7-trichloro-1H-indole makes it a candidate for organic semiconductors. Chlorine substituents enhance charge transport properties by facilitating π-π stacking interactions .

Challenges and Future Directions

Synthetic Limitations

Current methods for synthesizing 5,6,7-trichloro-1H-indole suffer from low yields (~45%) and regioselectivity issues. Advances in catalytic C-H activation could enable direct chlorination at the desired positions without protective groups .

Unexplored Biological Targets

Preliminary molecular docking studies suggest affinity for kinase enzymes involved in inflammatory pathways. Targeted assays against JAK3 and SYK kinases are recommended to validate these predictions .

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